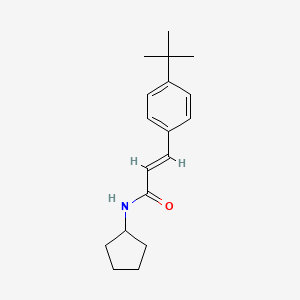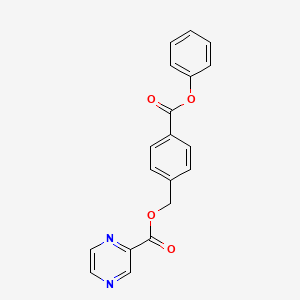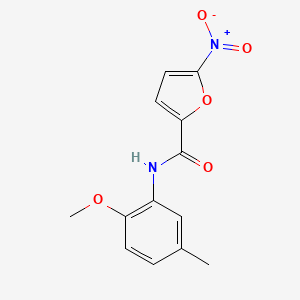
N-(4-methoxyphenyl)-4-methyl-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-methyl-1-naphthamide, also known as MMN or 4-MeO-NMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMN is a derivative of nicotinamide riboside (NR), a compound that has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a coenzyme that plays a critical role in various physiological processes, including DNA repair, energy metabolism, and cell signaling.
Mécanisme D'action
N-(4-methoxyphenyl)-4-methyl-1-naphthamide increases NAD+ levels by serving as a precursor to NR, which is converted to NAD+ by the enzyme nicotinamide riboside kinase (NRK). NAD+ is a critical coenzyme that is involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. By increasing NAD+ levels, N-(4-methoxyphenyl)-4-methyl-1-naphthamide can improve mitochondrial function, activate sirtuins, and enhance cellular metabolism.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-methyl-1-naphthamide has been shown to have several biochemical and physiological effects, including:
- Increased NAD+ levels
- Improved mitochondrial function
- Activation of sirtuins
- Enhanced cellular metabolism
- Improved glucose tolerance
- Increased insulin sensitivity
- Reduced inflammation
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-4-methyl-1-naphthamide has several advantages for lab experiments, including its ability to increase NAD+ levels and activate sirtuins. However, there are also some limitations to its use, including its potential toxicity at high doses and the need for further research to determine its long-term effects.
Orientations Futures
There are several future directions for N-(4-methoxyphenyl)-4-methyl-1-naphthamide research, including:
- Further investigation into its potential therapeutic applications for neurodegenerative diseases and metabolic disorders
- Development of more efficient synthesis methods
- Exploration of its effects on lifespan and aging
- Investigation into its potential use as a biomarker for aging and disease
- Development of more specific and potent analogs of N-(4-methoxyphenyl)-4-methyl-1-naphthamide
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-4-methyl-1-naphthamide involves the reaction of 4-methyl-1-naphthoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction produces N-(4-methoxyphenyl)-4-methyl-1-naphthamide as a white to off-white powder with a melting point of 180-182°C.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-methyl-1-naphthamide has been shown to increase NAD+ levels in cells and tissues, making it a potentially valuable tool in research related to aging, metabolism, and disease. Studies have demonstrated that N-(4-methoxyphenyl)-4-methyl-1-naphthamide can improve mitochondrial function and increase energy production in cells, which could have implications for the treatment of neurodegenerative diseases and metabolic disorders. N-(4-methoxyphenyl)-4-methyl-1-naphthamide has also been shown to activate sirtuins, a family of proteins that play a role in regulating gene expression, cellular metabolism, and aging.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-methylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-7-12-18(17-6-4-3-5-16(13)17)19(21)20-14-8-10-15(22-2)11-9-14/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMUOSHQZQBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-methylnaphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
![6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5885026.png)

![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)
![5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5885056.png)

![3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5885070.png)
![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)
![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)
